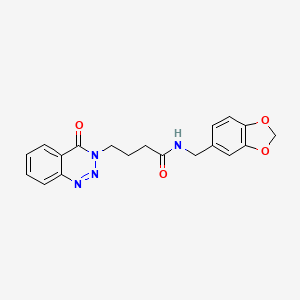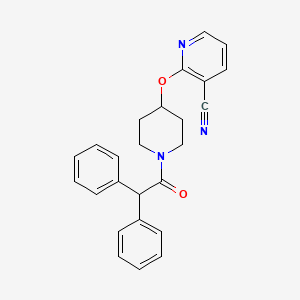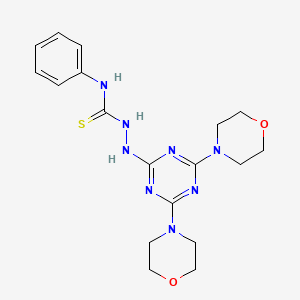
2-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide, commonly known as BSA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. BSA is a sulfonamide derivative that has been synthesized in recent years and has shown promising results in various laboratory experiments.
Applications De Recherche Scientifique
Hydrogen Bond Studies
- Hydrogen Bond Dynamics : Compounds similar to 2-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide have been studied for their hydrogen bonding properties. For example, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides were synthesized and analyzed using NMR, mass spectrometry, and X-ray crystallography, providing insights into intra- and intermolecular hydrogen-bond formation in these compounds (Romero & Margarita, 2008).
Enzyme Inhibition Studies
- Inhibition of Enzymatic Activities : Analogous compounds were synthesized and evaluated for their inhibitory potential against various enzymes like carbonic anhydrase and cholinesterases. These compounds demonstrated significant enzyme inhibitory activities, suggesting potential applications in therapeutic contexts (Virk et al., 2018).
Catalysis and Oxidation
- Catalytic Properties : Derivatives of 4-tert-butylbenzenesulfonamide have been used in catalysis, particularly in oxidation reactions. A study on sulfonamide-substituted iron phthalocyanine showed remarkable stability and efficiency in the oxidation of olefins, indicating potential applications in chemical synthesis and industrial processes (Işci et al., 2014).
Pharmaceutical Applications
- Development of Therapeutic Agents : Research on acetamide derivatives, including those structurally similar to 2-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide, has revealed their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These findings open avenues for the development of new medications (Rani et al., 2016).
Mécanisme D'action
Target of Action
It is suggested that it can be used as a cannabinoid receptor ligand . Cannabinoid receptors are part of the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.
Mode of Action
As a potential cannabinoid receptor ligand, it may interact with these receptors, leading to changes in signal transduction pathways within the cell .
Biochemical Pathways
Given its potential role as a cannabinoid receptor ligand, it may influence the endocannabinoid system’s pathways . The endocannabinoid system plays a crucial role in regulating a broad range of physiological processes that affect our everyday experience, such as our energy level, mood, and immune activity.
Result of Action
As a potential cannabinoid receptor ligand, it might induce various cellular responses by modulating the activity of cannabinoid receptors .
Propriétés
IUPAC Name |
2-[(4-tert-butylphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-19(2,3)14-9-11-15(12-10-14)26(23,24)20-13-18(22)21-16-7-5-6-8-17(16)25-4/h5-12,20H,13H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGPVUXGNQQMKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2633374.png)
![2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-dichlorophenyl)acetamide;hydrochloride](/img/structure/B2633376.png)

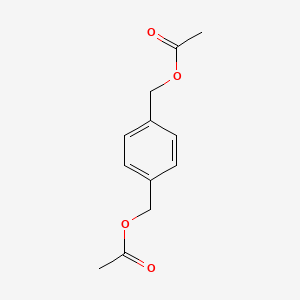
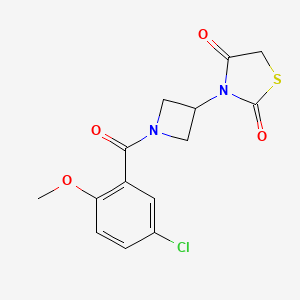
![6-chloro-5-cyano-N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2633381.png)
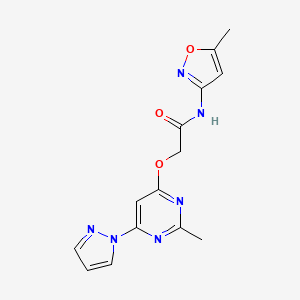
![4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-furoate](/img/structure/B2633386.png)
![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2633387.png)

